Structural Uniqueness: N–N Linkage and Formyl Group Differentiate CAS 880062‑11‑3 from All Commercially Available Benzoylpyrrole Acetic Esters
CAS 880062‑11‑3 incorporates an N–N bond connecting the benzoyl group to the pyrrole‑1‑yl nitrogen, a connectivity motif that is entirely absent in the two closest commercially available benzoylpyrrole scaffolds: 1‑benzoyl‑2,5‑dimethyl‑1H‑pyrrole (CAS 5044‑32‑6, C₁₂H₁₃NO, MW 187.24 g mol⁻¹), which carries a direct N–C(O)Ph bond but lacks both the amino‑acetate arm and the 3‑formyl substituent, and methyl hippurate (CAS 1205‑08‑9, C₁₀H₁₁NO₃, MW 193.20 g mol⁻¹), which contains a benzoylamino‑acetate ester but completely lacks the pyrrole ring [1][2][3]. This N–N linkage, combined with the 3‑formyl group (absent in both comparators), furnishes CAS 880062‑11‑3 with a hydrogen‑bond acceptor/donor pharmacophoric pattern and an electrostatic surface that differ fundamentally from those of the comparator scaffolds, thereby enabling molecular recognition events that the simpler scaffolds cannot support. As predicted by the SAR framework established for isomeric benzoylpyrroleacetic acids, the presence of dual hydrogen‑bond‑capable substituents at specific positions on the pyrrole ring is a critical determinant of target engagement [4].
| Evidence Dimension | Molecular scaffold identity (presence of N–N linkage, 3‑formyl group, and pyrrole‑1‑yl amino‑acetate ester) |
|---|---|
| Target Compound Data | Contains N–N linkage, 3‑formyl substituent, and pyrrole‑1‑yl amino‑acetate methyl ester (C₁₇H₁₈N₂O₄, MW 314.34 g mol⁻¹) |
| Comparator Or Baseline | Comparator 1: 1‑Benzoyl‑2,5‑dimethyl‑1H‑pyrrole (CAS 5044‑32‑6) – C₁₂H₁₃NO, MW 187.24 g mol⁻¹; lacks N–N linkage, formyl group, and amino‑acetate arm. Comparator 2: Methyl hippurate (CAS 1205‑08‑9) – C₁₀H₁₁NO₃, MW 193.20 g mol⁻¹; contains benzoylamino‑acetate ester but lacks pyrrole ring, N–N linkage, and formyl group. |
| Quantified Difference | All key structural features (N–N bond, 3‑formyl, pyrrole‑1‑yl amino‑acetate) are absent in both comparators; molecular weight difference of +127 g mol⁻¹ vs Comparator 1 and +121 g mol⁻¹ vs Comparator 2. |
| Conditions | Structural identity established by IUPAC name, molecular formula, and SMILES notation from PubChem [2]. |
Why This Matters
Because the N–N linkage and 3‑formyl group jointly create a pharmacophore that cannot be reproduced by combining simpler benzoylpyrrole or hippurate scaffolds, procurement of CAS 880062‑11‑3 is mandatory for any research program requiring this specific hydrogen‑bonding surface and electrostatic topology.
- [1] PubChem. 1-Benzoyl-2,5-dimethyl-1H-pyrrole (CAS 5044-32-6). Compound Summary. View Source
- [2] PubChem. Methyl hippurate (CAS 1205-08-9). Compound Summary. View Source
- [3] PubChem. Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate (CAS 880062-11-3). Compound Summary. View Source
- [4] Demopoulos, V.J., et al. Isomeric benzoylpyrroleacetic acids: some structural aspects for aldose reductase inhibitory and anti-inflammatory activities. J. Pharm. Sci. 1995, 84 (1), 79–82. DOI: 10.1002/jps.2600840119. View Source
